molecular formula C20H16N4O B14878494 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide

Cat. No.: B14878494
M. Wt: 328.4 g/mol
InChI Key: VLGNTBDZFGMWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core linked to a phenyl ring, which is further connected to a 2-methylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then coupled with a substituted phenyl ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)methanesulfonamide
  • Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives
  • Imidazo[1,2-a]pyrazines

Uniqueness

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazo[1,2-a]pyrimidine core with a 2-methylbenzamide moiety provides a versatile scaffold for further functionalization and optimization in drug development .

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide

InChI

InChI=1S/C20H16N4O/c1-14-5-2-3-6-17(14)19(25)22-16-9-7-15(8-10-16)18-13-24-12-4-11-21-20(24)23-18/h2-13H,1H3,(H,22,25)

InChI Key

VLGNTBDZFGMWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.